Benzo[a]pyrene-1,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-13-8, 64133-79-5 | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-1,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chromium-Based Oxidations
Chromium trioxide (CrO₃) and related reagents have historically been employed for the oxidation of BaP to its quinone derivatives. Early studies reported that treating BaP with CrO₃ in acetic acid yields a mixture of BP-1,6-dione, BP-3,6-dione, and BP-6,12-dione. The reaction proceeds via electrophilic aromatic substitution, where chromium(VI) acts as a strong oxidant, abstracting hydrogen atoms from specific positions on the BaP framework. Chromatographic separation of the resulting quinones revealed BP-1,6-dione as a minor product (7–20% yield). Challenges in isolating BP-1,6-dione from this mixture limited its utility until advanced purification techniques were developed.
Table 1: Yields of BP-1,6-dione via Chromium Oxidation
Singlet Oxygen-Mediated Oxidation
Photooxidation of BaP under singlet oxygen (¹O₂) conditions provides a more selective route to BP-1,6-dione. Tris(4-bromophenyl)aminium hexachloroantimonate sensitizes BaP to generate ¹O₂, which reacts preferentially at the bay-region C1 and C6 positions. This method avoids the complex mixtures associated with chromium oxidations, yielding BP-1,6-dione in 35–40% isolated yield. The reaction mechanism involves a dioxetane intermediate, which undergoes retro-Diels-Alder cleavage to form the quinone.
Oxidation of Phenolic Precursors
Hypervalent Iodine Reagents
Recent advances utilize hypervalent iodine compounds, such as [bis(trifluoroacetoxy)iodo]benzene (BTI), to oxidize BaP phenols to quinones. For example, 1-hydroxybenzo[a]pyrene (1-HO-BP) undergoes regioselective oxidation with BTI in dichloromethane at room temperature, yielding BP-1,6-dione in 82% yield. This method outperforms traditional oxidants in both efficiency and selectivity, as BTI selectively targets the C6 position adjacent to the phenolic hydroxyl group.
Table 2: BTI-Mediated Oxidation of 1-HO-BP to BP-1,6-dione
Baeyer-Villiger Oxidation
The Baeyer-Villiger reaction has been adapted for synthesizing BP-1,6-dione from ketone precursors. For instance, 8-formylbenzo[a]pyrene (23) undergoes Baeyer-Villiger oxidation with m-chloroperbenzoic acid (MCPBA) to form 8-formyloxybenzo[a]pyrene (24), which is subsequently hydrolyzed and oxidized to BP-1,6-dione. While this pathway requires multiple steps, it offers precise control over the oxidation state and position.
Catalytic Methods and Environmental Considerations
Cytochrome P450 Enzymatic Oxidation
Recombinant cytochrome P450 enzymes (e.g., CYP1A1) catalyze the oxidation of BaP to epoxides and diols, which are further metabolized to quinones like BP-1,6-dione. Although enzymatic methods are less commonly used for bulk synthesis, they provide insights into metabolic activation pathways. Kinetic studies using HPLC with post-column zinc reduction demonstrate that CYP1A1 produces BP-1,6-dione at rates of 0.8–1.2 nmol/min/mg protein.
Environmental Degradation
BP-1,6-dione is also formed during environmental degradation of BaP via photochemical and microbial pathways. Singlet oxygen generated by sunlight reacts with adsorbed BaP on particulate matter, yielding BP-1,6-dione as a major product. This process complicates environmental monitoring but underscores the compound’s ecological significance.
Challenges and Optimization Strategies
Purification and Isolation
Early synthetic routes suffered from low yields due to the co-formation of BP-3,6-dione and BP-6,12-dione. Advances in high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and isocratic elution (hexane:chloroform, 85:15) now enable baseline separation of these isomers .
Scientific Research Applications
Mechanisms of Toxicity
BaP and its derivatives, including BaP-1,6-dione, have been studied extensively for their toxicological effects. Research indicates that BaP-1,6-dione exhibits significant cytotoxicity and genotoxicity, primarily through the formation of DNA adducts and the induction of oxidative stress. These mechanisms contribute to its role as a carcinogen.
Case Study: Cardiovascular Effects
A study highlighted the impact of BaP on cardiovascular diseases (CVDs), showing that exposure to BaP can lead to endothelial dysfunction and inflammation in vascular cells. The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating these effects. In vitro studies demonstrated that BaP-1,6-dione could inhibit angiogenesis by downregulating vascular endothelial growth factors (VEGFs) and upregulating anti-angiogenic factors like THBS1 .
Table 1: Toxicological Effects of BaP-1,6-dione
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Induces oxidative stress and DNA damage in human cells. |
| Genotoxicity | Forms DNA adducts leading to mutations. |
| Cardiovascular Impact | Inhibits angiogenesis and promotes inflammatory responses in vascular cells. |
Detection in Airborne Particulates
BaP-1,6-dione is a product of BaP degradation in the environment and serves as an important marker for monitoring PAH pollution. Analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed to quantify BaP-1,6-dione in air particulate matter.
Case Study: Air Quality Assessment
Research conducted on urban air quality revealed that the presence of BaP-1,6-dione correlates with increased levels of particulate matter from vehicular emissions. This finding underscores the compound's utility as an indicator for assessing environmental contamination by PAHs .
Table 2: Environmental Monitoring Applications
| Measurement Method | Application |
|---|---|
| GC-MS | Quantification of BaP-1,6-dione in air samples. |
| Environmental Studies | Assessment of PAH pollution levels in urban areas. |
Potential Therapeutic Applications
Emerging research suggests that certain derivatives of BaP, including BaP-1,6-dione, may have therapeutic potential due to their unique chemical properties. Investigations into their role as anti-cancer agents are ongoing.
Case Study: Antitumor Activity
In vitro studies have shown that BaP-1,6-dione can induce apoptosis in cancer cell lines through the activation of specific signaling pathways related to cell death. This suggests a dual role where it may act both as a carcinogen at high exposures and potentially exhibit therapeutic effects at controlled doses .
Table 3: Medicinal Applications
| Compound | Potential Application |
|---|---|
| BaP-1,6-dione | Investigated for antitumor activity in cancer therapies. |
Mechanism of Action
Benzo[a]pyrene-1,6-dione exerts its effects primarily through the generation of reactive oxygen species (ROS) during its metabolic transformation. The compound can undergo redox cycling, leading to the production of ROS, which cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This oxidative stress is a key factor in its carcinogenic and mutagenic properties.
Molecular Targets and Pathways:
DNA: Formation of DNA adducts leading to mutations.
Proteins: Oxidative modification of proteins affecting their function.
Lipids: Lipid peroxidation resulting in cell membrane damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Classification and Positional Isomerism
Benzo[a]pyrene-1,6-dione belongs to a group of PAH-quinones with distinct structural features:
| Compound | Quinone Positions | Classification |
|---|---|---|
| This compound | 1,6 | Non-K-region PAH-quinone |
| Benzo[a]pyrene-3,6-dione | 3,6 | Non-K-region PAH-quinone |
| Benzo[a]pyrene-6,12-dione | 6,12 | Non-K-region PAH-quinone |
| Phenanthrene-9,10-dione | 9,10 | K-region PAH-quinone |
Non-K-region quinones, such as BaP-1,6-dione, exhibit quinone groups on terminal benzene rings, whereas K-region quinones (e.g., phenanthrene-9,10-dione) form on bay-region double bonds. This structural difference influences their reactivity and biological interactions .
Metabolic Production and Tissue-Specific Distribution
In rhesus monkeys, BaP quinones constitute 7–13% of total liver metabolites but over 40% in lung metabolites, highlighting tissue-specific metabolic preferences .
Redox Cycling and ROS Generation
All BaP diones participate in redox cycling:
- Reduction : Anaerobically, NAD(P)H, glutathione, or cysteamine reduce diones to diols .
- Autoxidation : Diols rapidly reoxidize in air, producing H₂O₂, superoxide (O₂⁻), and hydroxyl radicals (•OH) .
- DNA Damage : BaP-1,6-dione induces DNA strand scission via ROS-mediated mechanisms, a property shared with BaP-3,6-dione and BaP-6,12-dione .
Enzyme Inhibition and Metabolic Interactions
BaP quinones inhibit cytochrome P450-mediated metabolism of BaP and its dihydrodiols. Inhibition potency follows this order:
| Compound | Kᵢ for BaP Metabolism (µM) | Kᵢ for BaP-7,8-diol Metabolism (µM) |
|---|---|---|
| Benzo[a]pyrene-6,12-dione | 0.35 | 0.10 |
| This compound | >0.35 | >0.10 |
| Benzo[a]pyrene-3,6-dione | >1,6-dione | >1,6-dione |
BaP-6,12-dione is the strongest inhibitor, suggesting positional isomerism affects enzyme binding .
Environmental Degradation and Microbial Pathways
BaP-1,6-dione is a key metabolite in microbial degradation of BaP. Bacterial consortia (e.g., Mycobacterium vaanbaalenii and Staphylococcus aureus) convert BaP into 1,6-dione alongside phthalic acid and naphthalene derivatives . Similar pathways produce BaP-3,6-dione, but degradation efficiency varies with microbial species and environmental conditions .
Analytical Detection
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) distinguishes BaP-1,6-dione from isomers like BaP-3,6-dione and BaP-6,12-dione using retention times and multiple reaction monitoring (MRM) transitions . Limits of quantification (LOQ) for these compounds range from 0.1–1.0 ng/mL in particulate matter .
Toxicological Profiles
- BaP-1,6-dione: Linked to ROS-mediated genotoxicity but less studied in carcinogenesis compared to BaP-3,6-dione and BaP-6,12-dione .
- BaP-3,6-dione and BaP-6,12-dione: Implicated in colon carcinogenesis due to higher reactivity and metabolic inhibition .
- K-region quinones: Phenanthrene-9,10-dione exhibits distinct toxicity mechanisms due to bay-region reactivity .
Biological Activity
Benzo[a]pyrene-1,6-dione (BP-1,6-dione) is a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP), which is well-known for its carcinogenic properties. Understanding the biological activity of BP-1,6-dione is crucial due to its implications in DNA damage, cellular toxicity, and potential roles in carcinogenesis.
BP-1,6-dione is formed through the oxidation of BaP and participates in various biochemical reactions. It can undergo reversible oxidation-reduction cycles, interacting with biological agents such as NADH and glutathione. These reactions lead to the generation of reactive oxygen species (ROS), primarily hydrogen peroxide, which can contribute to oxidative stress and cellular damage . The metabolism of BP-1,6-dione involves several enzymatic pathways, including those mediated by cytochrome P450 enzymes and aldo-keto reductases (AKRs) that produce various metabolites with distinct biological activities .
DNA Damage and Cytotoxicity
Research indicates that BP-1,6-dione can induce DNA strand breaks when incubated with T7 DNA, suggesting a direct genotoxic effect. This damage is modulated by conditions that enhance the production of ROS, indicating that oxidative stress plays a significant role in the mechanism of action . Additionally, BP-1,6-dione exhibits cytotoxic effects at low concentrations on cultured hamster cells. The cytotoxicity appears to be influenced by oxygen levels; reducing oxygen availability in the culture medium significantly mitigates these effects .
Case Studies and Research Findings
Table 1: Summary of Biological Activities Associated with this compound
Mechanistic Insights
The mechanism by which BP-1,6-dione exerts its biological effects involves several pathways:
- Oxidative Stress : The conversion of BP-1,6-dione into semiquinone radicals contributes to oxidative stress through the production of ROS.
- Enzyme Interactions : BP-1,6-dione acts as an electron acceptor for NADH dehydrogenase, facilitating continuous cycles of oxidation-reduction that generate harmful reactive species .
- Genotoxicity : The ability of BP-1,6-dione to cause DNA damage highlights its potential as a carcinogen.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Benzo[a]pyrene-1,6-dione?
Answer:
Q. How can researchers detect and quantify this compound in environmental samples?
Answer:
Q. What are the primary metabolic pathways and DNA adduct formation mechanisms involving this compound?
Answer:
- Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP1A1) oxidize BaP to reactive intermediates like BPDE, which forms DNA adducts .
- Adduct Analysis :
- Use 32P-postlabeling or mass spectrometry to identify adducts (e.g., dG-N2-BPDE).
- Correlate adduct levels with mutagenic potential in in vitro models (e.g., mammalian cell lines) .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data for this compound?
Answer:
- Data Reconciliation Strategies :
- Dose-Response Analysis : Compare studies using standardized exposure protocols (e.g., OECD guidelines).
- Model Systems : Validate results across multiple models (e.g., bacterial vs. mammalian assays) to account for metabolic differences .
- Confounding Factors : Control for co-exposure to other PAHs or environmental oxidants that may alter toxicity .
Q. What role does this compound play in atmospheric chemistry, and how can its photochemical behavior be modeled?
Answer:
Q. What methodologies are effective for studying microbial degradation of this compound?
Answer:
Q. How can researchers resolve analytical challenges in correlating this compound levels with total PAH contamination?
Answer:
- Limitations : Traditional PAH quantification (e.g., fluorescence) may not correlate with specific derivatives like this compound due to matrix effects .
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
